molecular formula C5H12N2O2S B13138891 4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide

4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide

Cat. No.: B13138891
M. Wt: 164.23 g/mol
InChI Key: FMNMVHJGCREHEP-UHFFFAOYSA-N
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Description

4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide is a chemical compound with the molecular formula C5H13ClN2O2S It is a derivative of thiopyran, characterized by the presence of a hydrazine group and a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide typically involves the reaction of tetrahydrothiopyran with hydrazine under controlled conditions. The reaction is carried out in an inert atmosphere, usually at temperatures ranging from 2-8°C to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR, HPLC, and LC-MS, to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the hydrazine group under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The sulfone group can participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide is unique due to the presence of both hydrazine and sulfone groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various chemical reactions and applications.

Properties

Molecular Formula

C5H12N2O2S

Molecular Weight

164.23 g/mol

IUPAC Name

(1,1-dioxothian-4-yl)hydrazine

InChI

InChI=1S/C5H12N2O2S/c6-7-5-1-3-10(8,9)4-2-5/h5,7H,1-4,6H2

InChI Key

FMNMVHJGCREHEP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC1NN

Origin of Product

United States

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